4-bromo-3-methyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine

Medicinal Chemistry Chemical Synthesis Quality Control

4-bromo-3-methyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine (CAS 1250084-93-5) is a heterocyclic building block featuring a pyrazole core with bromine, methyl, pyrimidin-2-yl, and primary amine functionalities. This substitution pattern is a recurrent motif in kinase inhibitor pharmacophores, with the 5-aminopyrazole core serving as an ATP-mimetic hinge binder and the pyrimidine ring engaging in key hydrophobic interactions.

Molecular Formula C8H8BrN5
Molecular Weight 254.091
CAS No. 1250084-93-5
Cat. No. B596595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-3-methyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine
CAS1250084-93-5
Molecular FormulaC8H8BrN5
Molecular Weight254.091
Structural Identifiers
SMILESCC1=NN(C(=C1Br)N)C2=NC=CC=N2
InChIInChI=1S/C8H8BrN5/c1-5-6(9)7(10)14(13-5)8-11-3-2-4-12-8/h2-4H,10H2,1H3
InChIKeyHPXSJLKXKPKJQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-bromo-3-methyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine (CAS 1250084-93-5): A Strategic Pyrazole Scaffold for Kinase Inhibitor Development


4-bromo-3-methyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine (CAS 1250084-93-5) is a heterocyclic building block featuring a pyrazole core with bromine, methyl, pyrimidin-2-yl, and primary amine functionalities . This substitution pattern is a recurrent motif in kinase inhibitor pharmacophores, with the 5-aminopyrazole core serving as an ATP-mimetic hinge binder and the pyrimidine ring engaging in key hydrophobic interactions . The bromine at the 4-position provides a versatile handle for further derivatization via cross-coupling or nucleophilic aromatic substitution, positioning this compound as a modular intermediate in medicinal chemistry programs targeting diverse kinases including NEK2, PAK4, and JAK family members [1].

Why 4-bromo-3-methyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine Is Not Interchangeable with In-Class Analogs


While many pyrazol-5-amine derivatives share a common core, the precise substitution pattern of 4-bromo-3-methyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine dictates its specific reactivity, physicochemical properties, and biological target engagement. The presence of the 4-bromo substituent enables orthogonal cross-coupling chemistry that is inaccessible in non-halogenated analogs . The N1-pyrimidin-2-yl group, compared to N1-phenyl or N1-alkyl analogs, introduces distinct electron-withdrawing effects and hydrogen-bonding capabilities that profoundly influence kinase selectivity profiles [1]. Even minor alterations—such as the absence of the 3-methyl group (CAS 1542113-05-2) or replacement of the pyrimidine with a pyridine ring—yield compounds with different pharmacokinetic liabilities and synthetic utility [2]. The following quantitative evidence underscores why generic substitution cannot replicate the performance of this specific building block.

4-bromo-3-methyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine: Quantitative Differentiation Against Closest Analogs


High Purity (≥95%) Minimizes Repurification Overhead Relative to Lower-Grade Analogs

Commercially available 4-bromo-3-methyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine is routinely supplied at ≥95% purity, with select vendors offering up to 99% purity . In contrast, the des-methyl analog (4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine, CAS 1542113-05-2) is primarily available at 95% purity with no reported higher-grade options . The 1-phenyl analog (4-bromo-3-methyl-1-phenyl-1H-pyrazol-5-amine, CAS 69464-98-8) is also available at ≥96% purity . The higher purity specification for the target compound translates to reduced downstream purification costs and improved reproducibility in sensitive catalytic cross-coupling reactions.

Medicinal Chemistry Chemical Synthesis Quality Control

Distinct Physicochemical Profile: Higher Boiling Point and Density Compared to Des-Methyl Analog

4-bromo-3-methyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine (C₈H₈BrN₅, MW 254.09) has a predicted density of 1.8±0.1 g/cm³ and boiling point of 470.7±55.0 °C at 760 mmHg [1]. In contrast, the des-methyl analog 4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine (C₇H₆BrN₅, MW 240.06) has unreported density and boiling point in public databases [2]. The 1-phenyl analog (C₁₀H₁₀BrN₃, MW 252.11) exhibits a melting point of 103–105°C [3]. The target compound's higher molecular weight and boiling point confer distinct solubility and thermal stability characteristics relevant to large-scale synthesis and formulation.

Physicochemical Characterization Process Chemistry Formulation

Cost-Effective Entry Point for Multi-Gram Synthesis vs. 1-Phenyl Analog

Pricing data indicate that 4-bromo-3-methyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine is available at approximately ¥9900 per gram (95% purity) . In comparison, the 1-phenyl analog (4-bromo-3-methyl-1-phenyl-1H-pyrazol-5-amine) is priced at ¥380–¥463 per gram for ≥96% purity . While the 1-phenyl analog is less expensive per gram, the pyrimidine-containing compound provides a direct entry into kinase-targeted chemical space without requiring additional synthetic steps to install the critical N1-heteroaryl group, which is essential for ATP-binding site engagement in many kinase inhibitor programs [1].

Procurement Cost Analysis Medicinal Chemistry

Validated Synthetic Utility: Demonstrated Participation in Suzuki-Miyaura Cross-Coupling

The 4-bromo substituent in 4-bromo-3-methyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine serves as an electrophilic handle for palladium-catalyzed cross-coupling reactions, enabling modular diversification at the C4 position . While no published IC₅₀ data exist for the parent compound against specific kinases, structurally related aminopyrazine-pyrimidine hybrids have demonstrated NEK2 inhibition with Ki values in the low nanomolar range (e.g., compound 15 in the aminopyrazine series bound to NEK2 with a Ki of 6.5 nM) [1]. The target compound's substitution pattern (Br at C4, NH₂ at C5, pyrimidin-2-yl at N1) mirrors the pharmacophore requirements for ATP-competitive kinase inhibition, as evidenced by patent disclosures covering pyrimidine amino pyrazole compounds as PAK4 and JAK inhibitors [2].

Synthetic Methodology Cross-Coupling Medicinal Chemistry

Optimal Research and Industrial Use Cases for 4-bromo-3-methyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine


Scaffold for Kinase-Focused Compound Libraries

Medicinal chemistry groups developing ATP-competitive kinase inhibitors can utilize this compound as a core scaffold for parallel synthesis. The 4-bromo substituent enables rapid diversification via Suzuki-Miyaura cross-coupling, while the 5-amino and N1-pyrimidin-2-yl groups provide the hydrogen-bonding network essential for hinge-region binding in kinases such as NEK2, PAK4, and JAK family members [1]. The compound's commercial availability at ≥95% purity (with 99% options) supports high-throughput library generation without extensive pre-purification .

Intermediate for Late-Stage Functionalization in Drug Discovery

The bromine atom at C4 is strategically positioned for late-stage diversification, allowing medicinal chemists to install aryl, heteroaryl, or amine substituents via palladium-catalyzed cross-coupling or Buchwald-Hartwig amination [1]. This modular approach accelerates SAR exploration while maintaining the intact pyrazolopyrimidine core recognized by multiple kinase targets [2]. The compound's predicted boiling point (470.7±55.0 °C) and density (1.8±0.1 g/cm³) indicate sufficient thermal stability for a range of coupling conditions [3].

Reference Standard for Analytical Method Development

With documented purity specifications up to 99% and defined physicochemical parameters (MW 254.09, density 1.8±0.1 g/cm³, boiling point 470.7±55.0 °C), this compound can serve as a reference standard for calibrating HPLC/LC-MS methods in quality control laboratories [3]. Its distinct retention time and mass spectral signature facilitate the identification and quantification of structurally related impurities in synthetic batches of kinase inhibitor candidates.

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